molecular formula C13H19N5O B7016895 2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol

2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol

Cat. No.: B7016895
M. Wt: 261.32 g/mol
InChI Key: XNCUWQMTLXEQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol is a complex organic compound with a unique structure that includes a pyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of pyrido[2,3-b]pyrazine with a suitable alkylating agent, followed by the introduction of the ethanolamine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethanolamine moiety can be replaced with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]propane: Contains a propane group instead of ethanol.

Uniqueness

The uniqueness of 2-[Methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol lies in its specific combination of functional groups and the pyrido[2,3-b]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[methyl-[2-[methyl(pyrido[2,3-b]pyrazin-6-yl)amino]ethyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-17(9-10-19)7-8-18(2)12-4-3-11-13(16-12)15-6-5-14-11/h3-6,19H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCUWQMTLXEQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C1=NC2=NC=CN=C2C=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.